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molecular formula C11H10N2O2 B8427545 7-Ethyl-8-nitroquinoline

7-Ethyl-8-nitroquinoline

Cat. No. B8427545
M. Wt: 202.21 g/mol
InChI Key: LEEANYRBFWFDTE-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 1 general procedure 4, 7-ethyl-8-nitroquinoline (Intermediate 60) (170 mg, 0.84 mmol), tin (II) chloride (500 mg, 2.52 mmol) and 6 N HCl (2 drops) gave the title compound (144 mg, 100%) which was used in the next step without purification.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:12]([N+:13]([O-])=O)=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1)[CH3:2].[Sn](Cl)Cl>Cl>[CH2:1]([C:3]1[C:12]([NH2:13])=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
C(C)C1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C2C=CC=NC2=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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